molecular formula C21H23N3O3 B3909975 N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B3909975
M. Wt: 365.4 g/mol
InChI Key: HWDCCBUXCADILZ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPC is a heterocyclic compound that belongs to the class of pyrrolidine carboxamides. This compound has been found to possess several interesting properties that make it a promising candidate for various research applications. In

Mechanism of Action

The mechanism of action of N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood. However, it has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been found to exhibit anti-inflammatory properties.
Biochemical and Physiological Effects:
N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been found to exhibit several biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins. It has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also relatively inexpensive compared to other compounds that exhibit similar properties. However, there are also limitations to the use of N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments. It has been found to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide. One area of research is the development of new synthesis methods that can improve the yield and purity of N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide. Another area of research is the study of the mechanism of action of N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, which can provide insights into its potential applications in various fields. Additionally, further research is needed to explore the potential use of N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Overall, N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a promising compound that has the potential to contribute to various fields of scientific research.

Scientific Research Applications

N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been found to possess several interesting properties that make it a promising candidate for various research applications. N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(Z)-(4-ethylphenyl)methylideneamino]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-15-4-6-16(7-5-15)13-22-23-21(26)17-12-20(25)24(14-17)18-8-10-19(27-2)11-9-18/h4-11,13,17H,3,12,14H2,1-2H3,(H,23,26)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDCCBUXCADILZ-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N\NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 2
N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 3
N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 4
N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 5
N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 6
N'-(4-ethylbenzylidene)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.